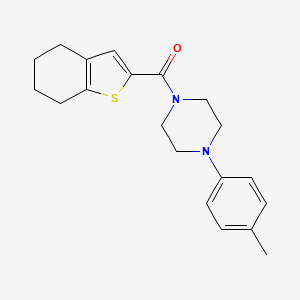

1-(4-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with 4-Methylphenyl Group: The piperazine core is then reacted with 4-methylphenyl halides in the presence of a base to introduce the 4-methylphenyl group.

Introduction of the Benzothiophene Group: The final step involves the acylation of the substituted piperazine with 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The tetrahydrobenzothiophene moiety undergoes oxidation under controlled conditions. For example:

- Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C generates epoxide derivatives, with regioselectivity influenced by the steric environment of the tetrahydrobenzothiophene ring .

- Sulfone Formation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the thiophene sulfur to a sulfone group, altering electronic properties .

Table 1: Oxidation Reactions

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0–5°C | Epoxide formation | |

| Sulfonation | H₂O₂, AcOH, RT | Sulfone derivative |

Reduction Reactions

The carbonyl group in the benzothiophene-2-carbonyl subunit is susceptible to reduction:

- Carbonyl to Methylene : Using sodium borohydride (NaBH₄) in methanol reduces the carbonyl to a methylene group, forming 1-(4-methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)piperazine .

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen gas reduces aromatic rings selectively, preserving the piperazine core .

Table 2: Reduction Reactions

| Target Group | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Carbonyl | NaBH₄, MeOH, RT | Methylene derivative | |

| Aromatic ring | Pd/C, H₂, EtOAc | Saturated benzothiophene |

Substitution Reactions

The piperazine nitrogen participates in nucleophilic substitution:

- N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts .

- Acylation : Acetyl chloride in pyridine substitutes the piperazine nitrogen, forming N-acetyl derivatives .

The benzothiophene’s 2-position undergoes electrophilic aromatic substitution (EAS) with nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) .

Table 3: Substitution Reactions

| Site | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Piperazine N | CH₃I, DMF, K₂CO₃ | N-Methyl derivative | |

| Benzothiophene | HNO₃/H₂SO₄, 50°C | Nitro-substituted |

Coupling and Cross-Coupling Reactions

- Suzuki–Miyaura Coupling : The benzothiophene subunit participates in palladium-catalyzed cross-coupling with aryl boronic acids under microwave irradiation .

- Buchwald–Hartwig Amination : Piperazine reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos to form biaryl amines .

Table 4: Coupling Reactions

| Reaction Type | Catalytic System | Outcome | Reference |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |

| Buchwald–Hartwig | Pd(OAc)₂/Xantphos | Aryl amine adducts |

Stability and Reactivity Insights

- pH Sensitivity : The piperazine ring protonates under acidic conditions (pH < 4), enhancing solubility but reducing nucleophilicity .

- Thermal Stability : Decomposes above 200°C, forming volatile byproducts like CO₂ and H₂S .

Synthetic Pathways

Key steps in synthesis include:

Wissenschaftliche Forschungsanwendungen

1-(4-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new therapeutic agents.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 1-(4-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into binding sites of target proteins, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methylphenyl)piperazine: Lacks the benzothiophene group, making it less complex.

4-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl)piperazine:

Uniqueness: 1-(4-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is unique due to the combination of the 4-methylphenyl and benzothiophene groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

The compound 1-(4-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a piperazine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2OS with a molar mass of approximately 314.44 g/mol. The structure includes a piperazine ring substituted with a 4-methylphenyl group and a tetrahydro-benzothiophene moiety, which contributes to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2OS |

| Molar Mass | 314.44 g/mol |

| LogP | 3.609 |

| Solubility | Moderate |

Biological Activity

Research indicates that piperazine derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Piperazine compounds have been shown to inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against human cancer cell lines. For instance, compounds targeting tubulin polymerization have shown IC50 values in the low micromolar range (2–20 μM) .

- Neuropharmacological Effects : Some studies suggest that piperazine derivatives can inhibit human acetylcholinesterase, potentially impacting neurodegenerative conditions .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : By binding to acetylcholinesterase, it may enhance neurotransmitter levels in synaptic clefts.

- Disruption of Microtubule Dynamics : Similar to other benzothiazole derivatives, it may interfere with tubulin polymerization, leading to apoptosis in cancer cells .

- Antimicrobial Action : The presence of the benzothiophene ring enhances membrane permeability, allowing for increased interaction with microbial targets.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and screened for their ability to inhibit cancer cell growth. The most potent compounds showed IC50 values ranging from 0.64 to 1.44 μM against various cancer cell lines .

- Neuropharmacological Assessment : Research on piperazine derivatives indicated significant inhibition of acetylcholinesterase activity, suggesting potential therapeutic applications in Alzheimer's disease .

Eigenschaften

IUPAC Name |

[4-(4-methylphenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c1-15-6-8-17(9-7-15)21-10-12-22(13-11-21)20(23)19-14-16-4-2-3-5-18(16)24-19/h6-9,14H,2-5,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQRYWNQSCPMOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(S3)CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.